molecular formula C12H16ClN5O2 B1305732 3-(4,6-Diamino-2,2-dimethyl-2H-[1,3,5]triazin-1-YL)-benzoic acid hydrochloride CAS No. 4576-37-8

3-(4,6-Diamino-2,2-dimethyl-2H-[1,3,5]triazin-1-YL)-benzoic acid hydrochloride

Cat. No.: B1305732
CAS No.: 4576-37-8
M. Wt: 297.74 g/mol
InChI Key: NTXUKKOGKLAANO-UHFFFAOYSA-N
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Description

3-(4,6-Diamino-2,2-dimethyl-2H-[1,3,5]triazin-1-YL)-benzoic acid hydrochloride is a heterocyclic compound that features a triazine ring, which is a six-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,6-Diamino-2,2-dimethyl-2H-[1,3,5]triazin-1-YL)-benzoic acid hydrochloride typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring is synthesized through a cyclization reaction involving appropriate precursors such as cyanuric chloride and amines.

    Substitution Reactions:

    Attachment of the Benzoic Acid Moiety: The benzoic acid group is attached to the triazine ring via a coupling reaction, often facilitated by a catalyst such as palladium.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4,6-Diamino-2,2-dimethyl-2H-[1,3,5]triazin-1-YL)-benzoic acid hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the triazine ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, platinum, and other transition metals.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

3-(4,6-Diamino-2,2-dimethyl-2H-[1,3,5]triazin-1-YL)-benzoic acid hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 3-(4,6-Diamino-2,2-dimethyl-2H-[1,3,5]triazin-1-YL)-benzoic acid hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, altering their activity and function.

    Pathways Involved: It may interfere with cellular signaling pathways, leading to changes in cell behavior and function. For example, it can inhibit the activity of certain kinases, affecting cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trimethyl-1,3-phenylenediamine: Similar in structure but lacks the triazine ring.

    4,6-Diamino-1,3,5-triazin-2-ol: Contains a triazine ring but differs in the functional groups attached.

Uniqueness

3-(4,6-Diamino-2,2-dimethyl-2H-[1,3,5]triazin-1-YL)-benzoic acid hydrochloride is unique due to its combination of a triazine ring with a benzoic acid moiety, providing a distinct set of chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)benzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O2.ClH/c1-12(2)16-10(13)15-11(14)17(12)8-5-3-4-7(6-8)9(18)19;/h3-6H,1-2H3,(H,18,19)(H4,13,14,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTXUKKOGKLAANO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N=C(N=C(N1C2=CC=CC(=C2)C(=O)O)N)N)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50963434
Record name 3-(4,6-Diimino-2,2-dimethyl-1,3,5-triazinan-1-yl)benzoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50963434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4576-37-8
Record name NSC210993
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210993
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(4,6-Diimino-2,2-dimethyl-1,3,5-triazinan-1-yl)benzoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50963434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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